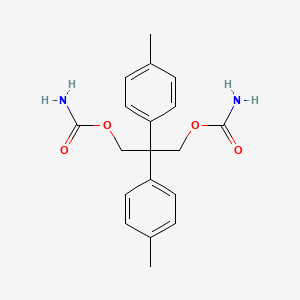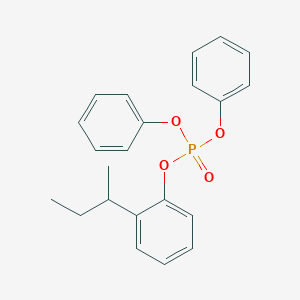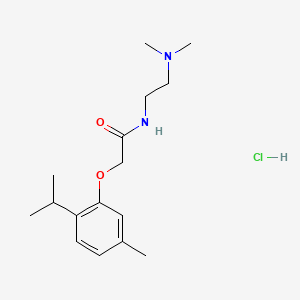
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and anticonvulsants. This specific compound is characterized by its unique chemical structure, which includes a chloracetyl group and a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl- typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a diketone under acidic or basic conditions.
Introduction of the Chloracetyl Group: The chloracetyl group is introduced through an acylation reaction using chloracetyl chloride in the presence of a base such as pyridine.
Chlorination and Phenylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloracetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines with various functional groups.
科学的研究の応用
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and seizures.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl- involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of ion channels and neurotransmitter release.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl- is unique due to its specific chemical structure, which includes a chloracetyl group and a phenyl ring
特性
CAS番号 |
24863-09-0 |
|---|---|
分子式 |
C17H12Cl2N2O3 |
分子量 |
363.2 g/mol |
IUPAC名 |
7-chloro-1-(2-chloroacetyl)-5-phenyl-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C17H12Cl2N2O3/c18-10-17(24)21-13-7-6-11(19)8-14(13)20(15(22)9-16(21)23)12-4-2-1-3-5-12/h1-8H,9-10H2 |
InChIキー |
IMRBIDCBCVNCIE-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C2=C(C=CC(=C2)Cl)N(C1=O)C(=O)CCl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



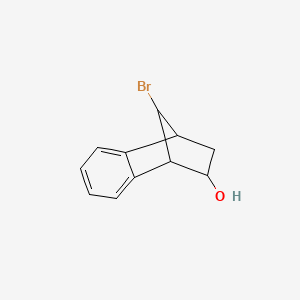
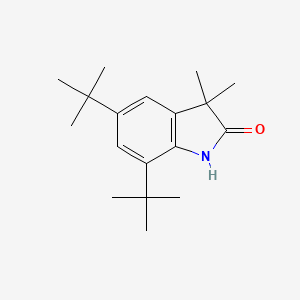
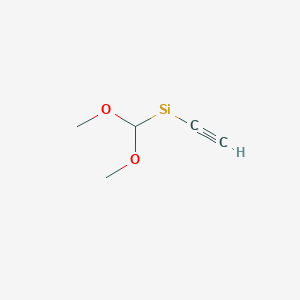
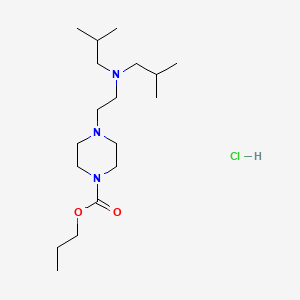
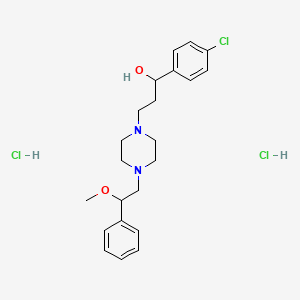

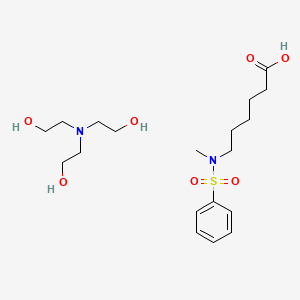
![1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea](/img/structure/B14696565.png)
